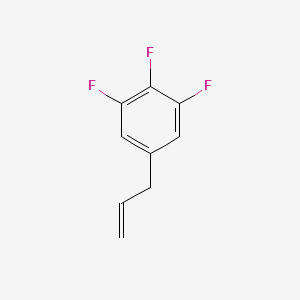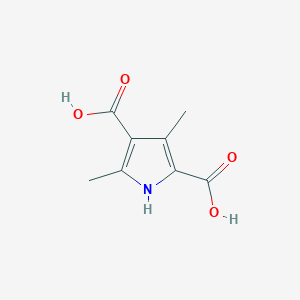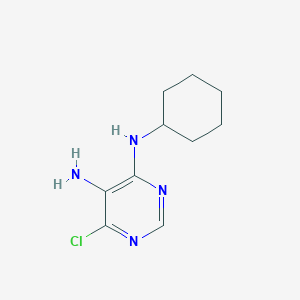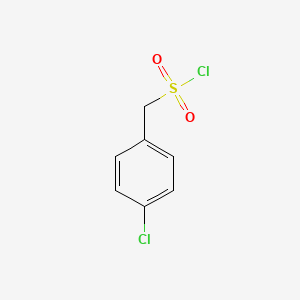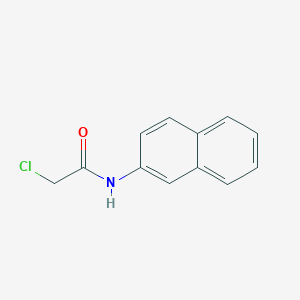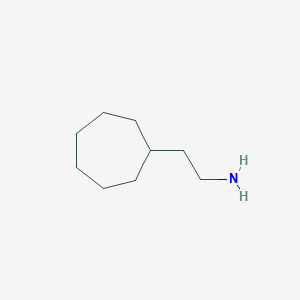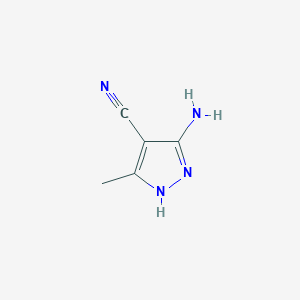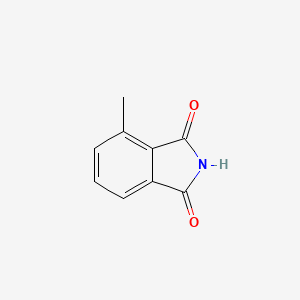
2-Bromo-3'-chloro-4'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-3’-chloro-4’-fluorobenzophenone” is a chemical compound that belongs to the benzophenone class of organic compounds. It is also known by its IUPAC name as (2-bromophenyl) (3-chloro-4-fluorophenyl)methanone . The molecular weight of this compound is 313.55 .
Synthesis Analysis
The synthesis of similar compounds has been achieved via a Friedel-Crafts acylation reaction . For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .Molecular Structure Analysis
The molecular structure of “2-Bromo-3’-chloro-4’-fluorobenzophenone” can be represented by the linear formula: C13H7BrClFO . The InChI code for this compound is 1S/C13H7BrClFO/c14-10-4-2-1-3-9 (10)13 (17)8-5-6-12 (16)11 (15)7-8/h1-7H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3’-chloro-4’-fluorobenzophenone” include a molecular weight of 313.55 . The predicted boiling point is 393.5±37.0 °C and the predicted density is 1.568±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactivity
- 2-Bromo-3'-chloro-4'-fluorobenzophenone and its derivatives are utilized in the synthesis of various complex molecules. For instance, 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one were synthesized using similar compounds. These synthesized compounds have shown notable photo-physical properties like UV emission and fluorescent quantum yields, making them of interest in material sciences and photophysical studies (Satheeshkumar et al., 2017).
Vibrational Spectroscopy and Thermodynamics
- The compound and its related structures have been studied using vibrational spectroscopy techniques such as FT-Raman and FT-IR. These studies are significant for understanding the molecular geometry, chemical reactivity, and thermodynamic properties of the compound. For example, 2-chloro-4-fluorobenzophenone has been examined to determine its molecular geometries, vibrational frequencies, and thermodynamic properties, providing valuable insights into the physical and chemical characteristics of these types of compounds (Chaitanya et al., 2011).
Photoreaction Mechanisms
- Understanding the photoreaction mechanisms of halogen-containing compounds, including derivatives of 2-Bromo-3'-chloro-4'-fluorobenzophenone, is crucial in fields like photochemistry and environmental sciences. Investigations on compounds like 4-bromo-2-chloro-6-fluorophenol have revealed interesting aspects of intramolecular hydrogen-atom tunneling and photoreaction mechanisms in low-temperature environments, contributing to our knowledge of photochemical processes (Nanbu et al., 2012).
Material Science and Polymer Research
- Compounds related to 2-Bromo-3'-chloro-4'-fluorobenzophenone are utilized in material science, especially in the synthesis and characterization of novel polymers. For instance, rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, synthesized using similar halogen-substituted compounds, have shown potential for applications in proton exchange membranes and other advanced material applications (Ghassemi et al., 2004).
Analytical and Spectroscopic Research
- The compound and its analogs play a significant role in analytical chemistry, where their spectroscopic properties are examined. For example, studies on halogen-substituted benzothiazoles, which share a structural similarity with 2-Bromo-3'-chloro-4'-fluorobenzophenone, provide insights into the effects of halogen substitution on spectroscopic properties, useful in designing fluorescent probes and analytical reagents (Misawa et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that bromine, chlorine, and fluorine atoms in organic compounds can participate in various types of reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
The presence of halogens in the compound suggests that it might be involved in halogenation reactions, which can affect various biochemical pathways .
properties
IUPAC Name |
(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPWIDVINYOID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

